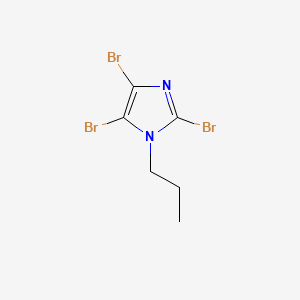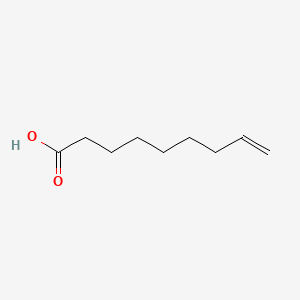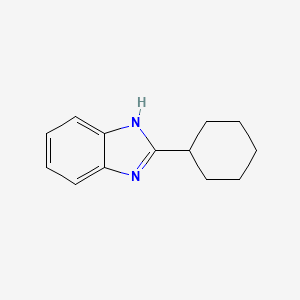
1,2,3,7,9-Pentachlorodibenzofuran
Vue d'ensemble
Description
1,2,3,7,9-Pentachlorodibenzofuran is a polychlorinated dibenzofuran, a class of organic compounds characterized by the presence of multiple chlorine atoms attached to the dibenzofuran structure. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its high degree of chlorination, which contributes to its stability and resistance to degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,7,9-Pentachlorodibenzofuran can be synthesized through various methods, including the chlorination of dibenzofuran under controlled conditions. The process typically involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination of the desired positions on the dibenzofuran molecule .
Industrial Production Methods
Industrial production of this compound is generally not conducted on a large scale due to its toxic nature and environmental persistence. it can be produced as a byproduct in the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,7,9-Pentachlorodibenzofuran undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more highly chlorinated dibenzofurans or the breakdown of the compound into less chlorinated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated dibenzofurans.
Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups, such as hydroxyl or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to remove chlorine atoms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more highly chlorinated dibenzofurans, while reduction typically yields less chlorinated derivatives .
Applications De Recherche Scientifique
1,2,3,7,9-Pentachlorodibenzofuran has several scientific research applications, including:
Environmental Studies: It is used as a model compound to study the environmental fate and transport of polychlorinated dibenzofurans.
Toxicology: Researchers study its toxic effects on various organisms to understand the health risks associated with exposure to polychlorinated dibenzofurans.
Analytical Chemistry: It serves as a standard for the development and validation of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples.
Mécanisme D'action
1,2,3,7,9-Pentachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor is a ligand-activated transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, this compound induces the expression of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2, which are involved in the metabolism of xenobiotics .
Comparaison Avec Des Composés Similaires
1,2,3,7,9-Pentachlorodibenzofuran is similar to other polychlorinated dibenzofurans, such as:
2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Shares similar toxicological properties and environmental behavior.
2,3,4,7,8-Pentachlorodibenzofuran: Another highly toxic congener with similar environmental and health impacts
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties .
Propriétés
IUPAC Name |
1,2,3,7,9-pentachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-7(2-4)18-8-3-6(15)11(16)12(17)10(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUSEQPOWCBYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232566 | |
| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-53-4 | |
| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83704-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,9-Pentachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,9-PENTACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97FAG97HI0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,7,9-Pentachlorodibenzofuran exert its antiestrogenic effects?
A1: The research indicates that this compound, like other PCDFs and PCDDs, likely exerts its antiestrogenic effects through the aryl hydrocarbon (Ah) receptor pathway []. While the exact mechanism wasn't fully elucidated in this study, the researchers observed a correlation between the antiestrogenic potency of various congeners (including this compound) and their binding affinity for the Ah receptor []. This suggests that these compounds, upon binding to the Ah receptor, may interfere with the signaling pathways induced by 17 beta-estradiol, ultimately leading to the observed inhibition of the 52-kDa protein (procathepsin D) secretion in MCF-7 cells [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








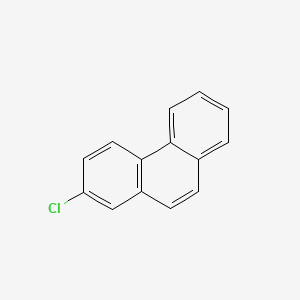
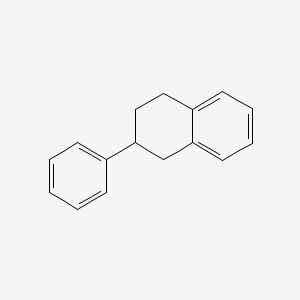
![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)
